N(6)-lipoyl-L-lysine

Antioxidant capacity DPPH assay Redox biochemistry

N(6)-lipoyl-L-lysine (CAS 20902-53-8; molecular formula C₁₄H₂₆N₂O₃S₂; MW 334.5 g/mol) is an N(6)-acyl-L-lysine in which the N6-acyl substituent is the lipoyl (5-(1,2-dithiolan-3-yl)pentanoyl) group. It belongs to the lipoamide class of organoheterocyclic compounds, featuring a 1,2-dithiolane ring linked via a pentanamide spacer to the ε-amino group of L-lysine.

Molecular Formula C14H26N2O3S2
Molecular Weight 334.5 g/mol
Cat. No. B1256067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-lipoyl-L-lysine
SynonymsDL-lipoyl-L-lysine
lipoyl-N-epsilon-lysine
lipoyllysine
Molecular FormulaC14H26N2O3S2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C14H26N2O3S2/c15-12(14(18)19)6-3-4-9-16-13(17)7-2-1-5-11-8-10-20-21-11/h11-12H,1-10,15H2,(H,16,17)(H,18,19)/t11?,12-/m0/s1
InChIKeyCOTIXRRJLCSLLS-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Lipoyl-L-lysine Procurement Guide: Identity, Classification, and Key Physicochemical Distinctions for Scientific Sourcing


N(6)-lipoyl-L-lysine (CAS 20902-53-8; molecular formula C₁₄H₂₆N₂O₃S₂; MW 334.5 g/mol) is an N(6)-acyl-L-lysine in which the N6-acyl substituent is the lipoyl (5-(1,2-dithiolan-3-yl)pentanoyl) group [1]. It belongs to the lipoamide class of organoheterocyclic compounds, featuring a 1,2-dithiolane ring linked via a pentanamide spacer to the ε-amino group of L-lysine [2]. This compound is the monomeric form of the lipoyllysine residue that serves as the covalently bound, swinging-arm cofactor in mitochondrial 2-oxo acid dehydrogenase multienzyme complexes—including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase, and branched-chain α-keto acid dehydrogenase—where it shuttles acyl intermediates and reducing equivalents between active sites [3]. Unlike free α-lipoic acid, which is administered as a dietary supplement with ~30% oral bioavailability, N(6)-lipoyl-L-lysine represents the predominant endogenous protein-bound form found in metabolically active tissues, with tissue concentrations typically 5- to 11-fold higher than those of free lipoic acid [4][5].

Why Free α-Lipoic Acid or Lipoamide Cannot Substitute for N(6)-Lipoyl-L-lysine in Enzyme Mechanistic, Redox, and Tissue-Specific Investigations


Substituting N(6)-lipoyl-L-lysine with free α-lipoic acid (ALA), lipoamide, or even the reduced dihydrolipoic acid (DHLA) in experimental workflows introduces fundamental confounds that undermine data interpretability. First, the oxidized lipoyllysine (LLys) lacks direct DPPH radical-scavenging activity even at concentrations up to 2000 μmol/L, whereas its reduced counterpart dihydrolipoyllysine (DHLLys) exhibits measurable EC₅₀ values—meaning that the redox state of the lysine conjugate dictates functional antioxidant readout [1]. Second, in enzymatic systems, the catalytic efficiency (kcat/Km) of the lipoyl domain housing the N6-lipoyl-L-lysine residue is approximately 20,000-fold higher than that of free lipoamide for the E1 component of pyruvate dehydrogenase, rendering simple amide analogs kinetically irrelevant for reconstitution or inhibitor studies [2]. Third, lipoamidase—the principal enzyme responsible for hydrolytic release of lipoic acid from its protein-bound form—displays stringent specificity for the lipoyl-lysine conjugate (Km = 333 μM) while completely failing to hydrolyze the structurally analogous biotinyl-lysine, underscoring that even minor modifications to the cofactor or the lysine scaffold abolish biological recognition [3]. These combined property divergences mean that data generated with free lipoic acid, lipoamide, or alternative lysine conjugates cannot be extrapolated to the behavior of the native N(6)-lipoyl-L-lysine cofactor in mitochondrial enzyme complex studies.

Quantitative Differential Evidence for N(6)-Lipoyl-L-lysine vs. α-Lipoic Acid, Lipoamide, Dihydrolipoic Acid, and Biotinyl-Lysine


DPPH Radical Scavenging: Oxidized N(6)-Lipoyl-L-lysine Is Inactive, While Its Reduced Form and Free DHLA Show Defined EC₅₀ Values

In a head-to-head DPPH radical-scavenging assay conducted under identical conditions, oxidized N(6)-lipoyl-L-lysine (LLys) and free α-lipoic acid (LA) exhibited no measurable radical-scavenging activity even at concentrations ranging from 200 to 2000 μmol/L. In contrast, the reduced form dihydrolipoyllysine (DHLLys) and dihydrolipoic acid (DHLA) displayed quantifiable EC₅₀ values of 5.64 μmol/L and 4.56 μmol/L, respectively [1]. This represents the first direct experimental demonstration that the antioxidant capacity of the lipoyl-lysine conjugate is entirely redox-state-dependent, and that the oxidized conjugate—the form relevant to mitochondrial cofactor function—is devoid of direct radical-scavenging activity in this widely used assay.

Antioxidant capacity DPPH assay Redox biochemistry

Lipoamidase Substrate Stringency: N(6)-Lipoyl-L-lysine Is Hydrolyzed with Km = 333 μM, Whereas Biotinyl-Lysine Is Completely Resistant

In a purified pig brain lipoamidase preparation, the Michaelis constant (Km) for N(6)-lipoyl-L-lysine was determined to be 333 μM. Under the same assay conditions, biotinyl-lysine—a structurally analogous conjugate in which the lipoyl dithiolane ring is replaced by a biotin ureido-tetrahydrothiophene system—was not hydrolyzed at all, demonstrating absolute enzymatic discrimination between these two vitamin-derived lysine conjugates [1]. Furthermore, dipeptides with alternative amino acid–lysine linkages (aspartyl-lysine, glutamyl-lysine) were hydrolyzed only at substantially higher Km values (~3 mM), confirming that both the lipoyl moiety and the amide linkage chemistry are critical determinants of substrate recognition [2].

Lipoamidase Enzyme kinetics Substrate specificity

E1p Catalytic Efficiency: The Lipoyl Domain Bearing N6-Lipoyl-L-lysine Outperforms Free Lipoamide by ~20,000-Fold

In the E1p (pyruvate decarboxylase)-catalyzed reductive acetylation reaction of the E. coli pyruvate dehydrogenase complex, lipoyl domains containing the N6-lipoyl-L-lysine residue exhibited a kcat/Km of approximately 3.0 × 10⁴ M⁻¹·s⁻¹ (Km ≈ 26 μM; kcat ≈ 0.8 s⁻¹). Under identical conditions, free lipoamide—the simple amide analog lacking the lysine backbone and the full lipoyl domain—displayed a kcat/Km of only 1.5 M⁻¹·s⁻¹ (Km >> 4 mM) [1]. This ~20,000-fold differential in catalytic efficiency underscores the indispensable contribution of the lysine tether and the folded lipoyl domain architecture to productive active-site coupling in the PDH multienzyme complex.

Pyruvate dehydrogenase Catalytic efficiency Substrate channeling

Tissue Abundance Disparity: Protein-Bound N(6)-Lipoyl-L-lysine Concentrations Exceed Free α-Lipoic Acid by 3- to 11-Fold Across Major Metabolic Organs

Quantitative HPLC-DAD analysis of edible animal tissues revealed that the protein-bound lipoyllysine (LLys) content consistently exceeds that of free lipoic acid (LA) across all tested organs. In turkey heart, the LLys concentration was 3.99 ± 0.01 μg/g versus LA at 0.36 ± 0.01 μg/g—an ~11.1-fold difference. In calf tissues, LLys concentrations were 3.32 ± 0.01 μg/g (heart), 0.56 ± 0.00 μg/g (liver), and 0.71 ± 0.01 μg/g (kidney), compared with LA concentrations of 0.22 ± 0.01 μg/g (heart), 0.38 ± 0.00 μg/g (liver), and 0.14 ± 0.03 μg/g (kidney) [1]. Across all five species examined (turkey, calf, cow, pig, chicken), LLys levels in heart ranged from 2.11 to 3.99 μg/g, while LA levels ranged from only 0.22 to 0.55 μg/g [2]. This consistent 3- to 11-fold excess of the protein-bound form has direct implications for dietary lipoic acid bioavailability, as the lysine conjugate must undergo proteolytic and lipoamidase-mediated liberation before absorption [3].

Tissue distribution Lipoyllysine quantification Food analysis

E3 (Lipoamide Dehydrogenase) Substrate Discrimination: The L2 Lipoyl Domain Exhibits a Lower Km Than Free Lipoamide or Lipoylated Peptides

In the mammalian pyruvate dehydrogenase complex, the dihydrolipoyl dehydrogenase (E3) component catalyzes the NAD⁺-dependent reoxidation of the dihydrolipoyl moiety to regenerate the lipoyl-lysine cofactor. Kinetic analysis demonstrated that while all tested lipoate sources—including free lipoamide, synthetic lipoylated peptides (L2 residues 163–177, Km ≥ 15 mM; kcat ≈ 5 s⁻¹; kcat/Km decreased >1,500-fold vs. intact L2 domain), and the intact L1 or L2 lipoyl domains—served as effective E3 substrates, the enzyme exhibited a measurably lower Km for the intact L2 lipoyl domain (bearing N6-lipoyl-L-lysine in its native protein context) than for either lipoamide or the short lipoylated peptides [1]. This kinetic preference reinforces that the protein microenvironment surrounding the lipoyl-lysine residue contributes to substrate recognition even for the terminal E3 reaction step.

Dihydrolipoyl dehydrogenase Enzyme kinetics Multienzyme complex

Analytical Method Validation: N(6)-Lipoyl-L-lysine and Free Lipoic Acid Exhibit Distinct Accuracy Profiles in HPLC-DAD Quantification of Tissue Hydrolysates

The validated HPLC-DAD method using 1-benzyl-2-chloropyridinium bromide derivatization revealed differential intraday accuracy ranges for the two analytes: lipoyllysine (LLys) recovery ranged from 91.0% to 99.4%, whereas lipoic acid (LA) recovery ranged from 99.1% to 107.3% [1]. Interday accuracy values were 92.0–95.6% for LLys and 93.5–98.8% for LA. Both analytes achieved excellent linearity (R² ≥ 0.9997) over the range 0.1–10 μmol/L, with intra- and interday precision below 10% RSD. The method's limits of detection were 0.1 μg/g (0.03 μmol/L) for LLys and 0.06 μg/g (0.03 μmol/L) for LA, with limits of quantification of 0.33 μg/g (0.1 μmol/L) and 0.21 μg/g (0.1 μmol/L), respectively [2]. The slightly wider accuracy window for LLys (91.0–99.4%) compared to LA (99.1–107.3%) reflects the additional complexity introduced by the protein hydrolysis step required to liberate the lysine conjugate from its peptide-bound form, and highlights the need for analyte-specific calibration standards rather than cross-calibration.

Analytical chemistry HPLC method validation Bioanalysis

Validated Research and Analytical Application Scenarios for N(6)-Lipoyl-L-lysine Based on Quantitative Differential Evidence


Mitochondrial Multienzyme Complex Reconstitution and E1/E3 Kinetic Studies Requiring the Native Lipoyl Domain Cofactor

For in vitro reconstitution of pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, or branched-chain α-keto acid dehydrogenase complex activity, the lipoyl domain bearing the N6-lipoyl-L-lysine residue is kinetically indispensable. The ~20,000-fold higher kcat/Km of the lipoyl domain versus free lipoamide in the E1p reaction means that mechanistic studies using lipoamide as a substrate will underestimate catalytic turnover by four orders of magnitude [1]. Similarly, the E3 (dihydrolipoyl dehydrogenase) component exhibits a lower Km for the intact L2 lipoyl domain than for lipoamide or synthetic lipoylated peptides, making the native conjugate the only appropriate substrate for physiologically relevant flux analyses [2]. Researchers should source the oxidized N6-lipoyl-L-lysine form for studies of the full catalytic cycle, as both oxidative decarboxylation (E1/E2) and reoxidation (E3) depend on the reversible dithiolane–dithiol interconversion of the lipoyl moiety.

Lipoamidase Substrate Specificity Screening and Inhibitor Development

Lipoamidase (lipoyl-X hydrolase) exhibits stringent substrate discrimination: N(6)-lipoyl-L-lysine is hydrolyzed with a Km of 333 μM, whereas biotinyl-lysine is completely resistant to hydrolysis [1]. This absolute selectivity makes N(6)-lipoyl-L-lysine the definitive positive-control substrate for lipoamidase activity assays and high-throughput inhibitor screening campaigns. Compounds that interfere with lipoyl-lysine hydrolysis may modulate the bioavailability of protein-bound lipoic acid from dietary sources. Alternative substrates such as lipoyl 4-aminobenzoate (LPAB, reduced form Km = 12 μM) are useful for assay sensitivity optimization, but only the authentic lipoyl-lysine conjugate provides the biologically relevant benchmark for selectivity profiling against related hydrolases such as biotinidase [2].

Redox-State-Specific Antioxidant Screening: Oxidized vs. Reduced Lipoyllysine in Cell-Free and Cellular Models

The finding that oxidized N(6)-lipoyl-L-lysine (LLys) lacks DPPH radical-scavenging activity at concentrations up to 2000 μmol/L, while its reduced counterpart DHLLys exhibits an EC₅₀ of 5.64 μmol/L, establishes a clear redox-state-dependent functional dichotomy [1]. This has direct implications for antioxidant screening programs: the oxidized conjugate serves as a negative control or pro-drug form requiring enzymatic or chemical reduction to become active, whereas DHLLys is the appropriate form for evaluating direct radical-scavenging potency. For cellular antioxidant studies, the oxidized form may better model the endogenous mitochondrial cofactor pool, while the reduced form is more suitable for cell-free chemical assays. Procurement decisions must specify the desired redox state based on the experimental model system.

Nutritional Bioavailability Studies and Food Composition Database Development

Tissue analysis across five species consistently demonstrates that protein-bound lipoyllysine accounts for the majority of total lipoate in edible animal products, with LLys/LA ratios ranging from ~1.5 (calf liver) to ~15.1 (calf heart) [1]. Nutritional studies that measure only free lipoic acid will systematically underestimate total dietary lipoate intake by 3- to 11-fold depending on the tissue source. The validated HPLC-DAD method with independent calibration for LLys and LA—achieving R² ≥ 0.9997, intraday precision <10% RSD, and accuracy of 91.0–99.4% for LLys—enables accurate, simultaneous quantification of both forms in food matrices [2]. This is critical for updating food composition databases and for clinical studies correlating dietary lipoate intake with metabolic health outcomes, particularly given that heat processing destroys 77–92% of free lipoic acid while the protein-bound fraction may be differentially affected [3].

Quote Request

Request a Quote for N(6)-lipoyl-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.